molecular formula C23H29NO6S B3457986 Diethyl 3-methyl-5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate CAS No. 5570-68-3

Diethyl 3-methyl-5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B3457986
CAS No.: 5570-68-3
M. Wt: 447.5 g/mol
InChI Key: LAOSSFUXEWRMHX-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, where starting materials such as thiophene derivatives and phenoxyacetyl compounds are reacted under controlled conditions. The reaction may involve catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are used to monitor the product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the thiophene ring.

Scientific Research Applications

Diethyl 3-methyl-5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-methyl-5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate is unique due to its specific structural features, such as the presence of the phenoxyacetyl group and the thiophene ring

Properties

IUPAC Name

diethyl 3-methyl-5-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6S/c1-7-28-22(26)19-15(6)20(23(27)29-8-2)31-21(19)24-18(25)12-30-17-11-14(5)9-10-16(17)13(3)4/h9-11,13H,7-8,12H2,1-6H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOSSFUXEWRMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=C(C=CC(=C2)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360441
Record name AC1LLMHZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5570-68-3
Record name AC1LLMHZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 3-methyl-5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate
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Diethyl 3-methyl-5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate
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Diethyl 3-methyl-5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate
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Diethyl 3-methyl-5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate
Reactant of Route 5
Diethyl 3-methyl-5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate
Reactant of Route 6
Diethyl 3-methyl-5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate

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